molecular formula C18H19N3O2 B5630922 2-amino-4-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile

2-amino-4-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile

Numéro de catalogue B5630922
Poids moléculaire: 309.4 g/mol
Clé InChI: FTJYCGBLYICOGL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-amino-4-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile, also known as DMQX, is a potent and selective antagonist of the ionotropic glutamate receptor subtypes, AMPA and kainate. It was first synthesized in the 1990s and has since been extensively studied for its potential therapeutic applications.

Mécanisme D'action

2-amino-4-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile acts as a competitive antagonist of the AMPA and kainate receptors, binding to the receptor and preventing the binding of the endogenous ligand, glutamate. This results in the inhibition of the excitatory neurotransmission mediated by these receptors.
Biochemical and Physiological Effects:
2-amino-4-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to reduce seizure activity and protect against excitotoxicity, a process in which excessive glutamate release leads to neuronal damage. It has also been shown to have neuroprotective effects in models of stroke and traumatic brain injury.

Avantages Et Limitations Des Expériences En Laboratoire

The main advantage of 2-amino-4-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile is its potency and selectivity as an antagonist of the AMPA and kainate receptors. This makes it a valuable tool for studying the function of these receptors in various physiological and pathological processes. However, one limitation of 2-amino-4-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile is its relatively short duration of action, which may require repeated administration in some experiments.

Orientations Futures

There are several potential future directions for the use of 2-amino-4-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile in scientific research. One area of interest is the role of AMPA and kainate receptors in the development and progression of various neurological disorders, such as Alzheimer's disease and Parkinson's disease. 2-amino-4-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile may also have potential therapeutic applications in the treatment of these disorders, as well as other conditions such as epilepsy and stroke. Another potential future direction is the development of more selective and potent antagonists of these receptors, which may have improved efficacy and fewer side effects compared to 2-amino-4-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile.

Méthodes De Synthèse

The synthesis of 2-amino-4-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile involves a multi-step process starting from commercially available starting materials. The first step involves the reaction of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate to yield the corresponding enamine. The enamine is then reacted with 2-aminobenzonitrile to form the quinoline ring system. Further modifications are made to the molecule to introduce the necessary functional groups required for its biological activity.

Applications De Recherche Scientifique

2-amino-4-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile has been used extensively in scientific research to study the role of glutamate receptors in various physiological and pathological processes. It has been shown to be a potent and selective antagonist of both AMPA and kainate receptors, making it a valuable tool for studying the function of these receptors in the brain.

Propriétés

IUPAC Name

2-amino-4-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-22-15-8-7-11(9-16(15)23-2)17-12-5-3-4-6-14(12)21-18(20)13(17)10-19/h7-9H,3-6H2,1-2H3,(H2,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTJYCGBLYICOGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C(=NC3=C2CCCC3)N)C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.